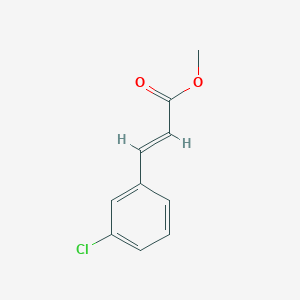

(E)-Methyl 3-(3-chlorophenyl)acrylate

Description

Significance and Scope of Research on (E)-Methyl 3-(3-chlorophenyl)acrylate

The significance of this compound in research is primarily as a building block in organic synthesis. The presence of the acrylate (B77674), methyl ester, and chlorophenyl moieties provides multiple reactive sites, allowing for its use in the synthesis of more complex molecules. Although detailed research findings specifically for the 3-chloro isomer are limited in publicly available literature, the broader class of chlorophenyl acrylates is explored in several areas.

Research on related chlorophenyl acrylates suggests potential applications in:

Polymer Chemistry: Acrylate monomers are fundamental to the production of a wide array of polymers. The incorporation of a chlorophenyl group can modify the properties of the resulting polymer, such as its thermal stability and refractive index. For instance, a study on the copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been conducted to create materials for the leather industry. nih.gov

Agrochemicals: Phenyl acrylates are scaffolds found in some fungicidal compounds. acrylic-plastic.com.my The substitution pattern on the phenyl ring is crucial for biological activity.

Pharmaceutical Intermediates: The structural motifs present in this compound are found in various biologically active molecules. While specific studies on this compound are not widely reported, related structures are investigated for potential therapeutic applications.

The limited specific research on the 3-chloro isomer highlights an area for potential future investigation to fully understand its unique properties and applications compared to the more commonly studied 2-chloro and 4-chloro isomers. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24583-84-4 |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Appearance | Not specified in available data |

| Boiling Point | Not specified in available data |

| Melting Point | Not specified in available data |

Historical Context of Related Acrylate Chemistry and Chlorophenyl Derivatives

The study of acrylates has a rich history dating back to the 19th century. The first synthesis of an acrylic polymer was reported in 1880. wikipedia.org The commercial potential of these materials became more apparent in the early 20th century through the work of chemists like Otto Röhm. mfa.org This led to the commercial production of polymethyl methacrylate (B99206) (PMMA) in the 1930s, which became widely known under trade names like Plexiglas and Lucite. acrylic-plastic.com.mydhuaacrylic.com The versatility of acrylate polymers has led to their use in a vast range of applications, from paints and adhesives to transparent plastics and textiles. wikipedia.org

The introduction of chlorine and other halogens onto phenyl rings has also been a significant area of chemical exploration. Chlorinated phenols and their derivatives have been utilized for their toxic properties to control bacteria, fungi, and weeds. britannica.com In medicinal chemistry, the inclusion of a chlorophenyl group has been a common strategy. Historically, there has been a preference for para-substituted phenyl rings in drug discovery, partly due to the ease of synthesis and the potential for hydrophobicity-driven potency effects. researchgate.netnih.gov This historical bias may explain the greater abundance of research on the 4-chloro isomer compared to the 3-chloro isomer. researchgate.netnih.gov The development of new synthetic methods has since provided easier access to a wider range of substituted aromatic compounds, encouraging broader exploration of structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCTYRQOMYMCCU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263395 | |

| Record name | Methyl (2E)-3-(3-chlorophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24583-84-4 | |

| Record name | Methyl (2E)-3-(3-chlorophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24583-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-(3-chlorophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E Methyl 3 3 Chlorophenyl Acrylate and Its Precursors

Retrosynthetic Analysis of (E)-Methyl 3-(3-chlorophenyl)acrylate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered:

C-O Bond Disconnection (Ester Linkage): The most straightforward disconnection is at the ester bond. This approach suggests that the target molecule can be synthesized from (E)-3-(3-chlorophenyl)acrylic acid and methanol (B129727) via an esterification reaction. This is a common and direct method if the corresponding carboxylic acid is readily available.

C=C Bond Disconnection (Olefin Linkage): A more versatile set of disconnections involves breaking the carbon-carbon double bond. This opens up several powerful olefination and cross-coupling strategies:

Wittig/Horner-Wadsworth-Emmons (HWE) Approach: This disconnection leads to 3-chlorobenzaldehyde (B42229) and a phosphorus-stabilized reagent, such as methyl (triphenylphosphoranylidene)acetate (a Wittig reagent) or methyl diethylphosphonoacetate (B8399255) (an HWE reagent). berkeley.eduorganic-chemistry.org This is a widely used method for creating alkenes from carbonyl compounds.

Heck Reaction Approach: This strategy disconnects the molecule into an aryl halide (e.g., 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene) and methyl acrylate (B77674). wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming substituted alkenes.

Knoevenagel Condensation Approach: This disconnection leads to 3-chlorobenzaldehyde and a compound with an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.org This condensation reaction, often followed by decarboxylation, is a classic method for forming α,β-unsaturated systems.

This analysis highlights that the synthesis can be strategically approached from either the carboxylic acid precursor or by constructing the olefinic bond from simpler aromatic and aliphatic building blocks.

Classical Synthetic Approaches

Several well-established, or "classical," methods are routinely employed for the synthesis of this compound and related cinnamate (B1238496) esters.

The direct esterification of (E)-3-(3-chlorophenyl)acrylic acid with methanol is a fundamental method for producing the target methyl ester. This reaction is typically catalyzed by a strong acid.

Fischer Esterification: This equilibrium-driven process involves heating the carboxylic acid and an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.com The removal of water, a byproduct, is crucial to drive the reaction towards the product side.

Use of Activating Agents: To avoid the harsh conditions of strong acid catalysis, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or anhydride. The acyl chloride, prepared by treating (E)-3-(3-chlorophenyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, reacts readily with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the ester.

A variety of catalysts have been explored for the esterification of acrylic acids, including solid acid catalysts like zirconia-supported tungstophosphoric acid and ion-exchange resins, which offer advantages in terms of separation and reusability. chemra.comresearchgate.net

Table 1: Representative Esterification Conditions

| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Conditions | Ref. |

|---|---|---|---|---|

| Acrylic Acid | Ethanol (B145695) | p-Toluenesulfonic Acid | Reboiler temp 105°C, 200 mm Hg | google.com |

| Acrylic Acid | n-Butanol | Deep Eutectic Solvent | 358 K, 20 g/L catalyst loading | researchgate.net |

Olefination reactions provide a powerful means to construct the C=C bond by coupling an aldehyde with a phosphorus-based reagent. masterorganicchemistry.com

The Wittig Reaction: This method involves the reaction of 3-chlorobenzaldehyde with a phosphorus ylide, specifically methyl (triphenylphosphoranylidene)acetate. berkeley.edu The ylide is typically generated by treating the corresponding phosphonium (B103445) salt with a strong base. A key advantage of the Wittig reaction is its reliability in forming the double bond at a specific location. masterorganicchemistry.com When using stabilized ylides, such as the one required for this synthesis, the reaction predominantly yields the (E)-isomer. udel.edu

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a popular modification of the Wittig reaction that offers significant advantages. wikipedia.org It employs a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester (e.g., trimethyl phosphonoacetate or triethyl phosphonoacetate) with a base like sodium methoxide (B1231860) or DBU. rsc.orgwpmucdn.com The HWE reaction is highly stereoselective, producing almost exclusively the (E)-alkene, which is desirable for the target compound. organic-chemistry.orgwikipedia.org Another benefit is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. organic-chemistry.orguta.edu

Table 2: Comparison of Wittig and HWE Reactions for Cinnamate Synthesis

| Reaction | Carbonyl | Phosphorus Reagent | Base | Typical Selectivity | Ref. |

|---|---|---|---|---|---|

| Wittig | 3-Chlorobenzaldehyde | Methyl(triphenylphosphoranylidene)acetate | - (stabilized ylide) | High E-selectivity | berkeley.eduudel.edu |

| HWE | 3-Chlorobenzaldehyde | Trimethyl phosphonoacetate | Sodium Methoxide | Excellent E-selectivity | organic-chemistry.orgwpmucdn.com |

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation.

The Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene. wikipedia.org To synthesize this compound, this would involve reacting an activated 3-chlorophenyl halide (like 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene) with methyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃ or triethylamine). organic-chemistry.orgnih.gov The reaction typically exhibits high trans selectivity, yielding the desired (E)-isomer. organic-chemistry.org The choice of ligands, such as electron-rich phosphines, can be critical for achieving high yields, especially when using less reactive aryl chlorides. researchgate.netdiva-portal.org

The Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. libretexts.org While less direct for this specific target, it can be adapted. For instance, 3-chlorophenylboronic acid could be coupled with a vinyl halide derivative like methyl (E)-3-bromoacrylate. The reaction is known for its mild conditions and tolerance of various functional groups. nih.govmdpi.com Recent advancements have expanded the scope of Suzuki coupling to include novel coupling partners, further enhancing its versatility. rsc.org

The Knoevenagel condensation is a reaction between a carbonyl compound and a molecule with an active methylene group, catalyzed by a weak base like an amine (e.g., piperidine) or ammonium (B1175870) acetate (B1210297). wikipedia.org

Doebner Modification: A particularly relevant variant is the Doebner modification, which uses malonic acid as the active methylene compound in the presence of pyridine as both the catalyst and solvent. wikipedia.org Reacting 3-chlorobenzaldehyde with malonic acid under these conditions would lead to (E)-3-(3-chlorophenyl)acrylic acid after spontaneous decarboxylation. georganics.sk This acid can then be esterified with methanol as described in section 2.2.1 to yield the final product. This two-step sequence is a robust and high-yielding route for many cinnamic acids. georganics.sk

Table 3: Knoevenagel-Doebner Reaction Example

| Aldehyde | Active Methylene | Catalyst/Solvent | Product after Decarboxylation | Ref. |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine/Ethanol | Corresponding enone | wikipedia.org |

| 3-Fluorobenzaldehyde | Malonic Acid | Pyridine | (E)-3-(3-Fluorophenyl)acrylic acid | georganics.sk |

Modern and Advanced Synthetic Strategies

Research continues to yield more efficient, selective, and environmentally benign synthetic methods.

C-H Activation/Functionalization: Direct C-H functionalization represents a modern and atom-economical approach. nih.gov Strategies are being developed for the palladium-catalyzed distal meta-C-H olefination of pre-functionalized cinnamate derivatives. nih.gov While not a direct synthesis of the title compound from benzene, this methodology allows for the late-stage modification of related cinnamate structures, showcasing advanced synthetic control.

Greener Reaction Conditions: Significant effort has been directed towards developing more sustainable protocols. This includes the use of deep eutectic solvents (DES) for Horner-Wadsworth-Emmons reactions, which can enhance stereoselectivity and allow for solvent reuse. rsc.org Solvent-free conditions, often facilitated by microwave irradiation or specific catalysts like DBU, have also proven highly effective and E-selective for HWE and Knoevenagel reactions. rsc.org

Flow Chemistry: The application of microfluidic or continuous-flow reactors to classic reactions like the Suzuki-Miyaura coupling enables enhanced control over reaction parameters, improved safety, and potential for streamlined multi-step syntheses. rsc.org

Novel Catalytic Systems: The development of advanced catalysts, such as N-heterocyclic carbene (NHC) palladium complexes and phosphine-free catalysts, has expanded the scope and efficiency of Heck and Suzuki reactions, particularly for less reactive substrates like aryl chlorides. organic-chemistry.orgmdpi.com

These modern strategies, focused on efficiency, selectivity, and sustainability, are continuously refining the synthetic toolkit available for preparing complex molecules like this compound. fiveable.menih.gov

Catalytic Asymmetric Synthesis Approaches for Chiral Analogs

The development of chiral analogs of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science, where stereochemistry plays a crucial role in biological activity and material properties. Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched or pure compounds from prochiral starting materials. While specific examples for the direct asymmetric synthesis of chiral analogs of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from established methodologies for similar structures.

Recent advancements in asymmetric catalysis offer a variety of powerful tools. frontiersin.org Chiral Brønsted acid catalysts and N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for a wide range of enantioselective transformations. frontiersin.org For instance, the enantioselective sulfonylation of 2-(substituted acryloyl)benzaldehydes has been successfully achieved using chiral NHC catalysts, yielding products with high enantiomeric excess (87–98% ee). frontiersin.org This methodology could potentially be adapted for the asymmetric synthesis of chiral precursors to this compound analogs.

Furthermore, the synthesis of chiral amides and peptides using racemization-free coupling reagents highlights the progress in maintaining stereochemical integrity during synthesis. rsc.org These methods, which often employ cost-effective and low-toxicity reagents, provide a greener alternative for producing chiral molecules. rsc.org The principles of asymmetric synthesis have also been successfully applied in the preparation of complex chiral molecules, such as the CGRP receptor antagonist rimegepant, where intramolecular Heck reactions and Hayashi-Miyaura and Ellman reactions were key steps in establishing the desired stereocenters. nih.gov

The table below summarizes various asymmetric synthesis strategies that could be conceptually applied to the synthesis of chiral analogs of this compound.

| Catalytic System | Transformation | Potential Application | Reported Enantioselectivity (for similar substrates) |

| Chiral N-Heterocyclic Carbene (NHC) | Enantioselective sulfonylation | Synthesis of chiral β-functionalized acrylate precursors | 87-98% ee frontiersin.org |

| Chiral Brønsted Acid | Asymmetric additions to α,β-unsaturated systems | Enantioselective synthesis of functionalized phenylpropanoates | High ee reported for various systems frontiersin.org |

| Palladium/Chiral Ligand | Asymmetric Heck reaction | Introduction of the chlorophenyl group to a chiral backbone | Widely variable, depends on ligand and substrate |

| Racemization-free coupling reagents | Amide/peptide bond formation | Synthesis of chiral amide analogs | High fidelity in maintaining stereochemistry rsc.org |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound and its precursors is crucial for developing environmentally benign and sustainable manufacturing processes. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks.

One key aspect of green synthesis is the use of environmentally friendly solvents and catalysts. An example of this is the green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using an agro-waste-based catalyst in glycerol (B35011), a biodegradable and non-toxic solvent. nih.gov This approach avoids the use of volatile organic compounds (VOCs) and hazardous reagents. nih.gov Similarly, the synthesis of acrylic plastic precursors like methyl propionate (B1217596) and methyl methacrylate (B99206) has been achieved through a catalyst-free process involving the reversible capture of CO2 with an organic superbase. rsc.org This method not only avoids the use of toxic and expensive catalysts but also utilizes CO2 as a C1 feedstock. rsc.org

The development of bio-based acrylates from renewable resources such as lignocellulosic materials is another significant step towards greener chemical production. researchgate.netrsc.org Although not directly applied to this compound, these strategies demonstrate the potential for replacing fossil fuel-based starting materials with sustainable alternatives. researchgate.netrsc.org

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Example from Related Syntheses |

| Use of Renewable Feedstocks | Synthesis of the acrylate backbone or phenyl ring from bio-based sources. | Development of acrylates from lignocellulosic materials. researchgate.netrsc.org |

| Catalyst-Free Reactions | Avoiding heavy metal or toxic catalysts in esterification or coupling reactions. | Catalyst-free synthesis of methyl propionate and methacrylate using a reversible CO2 capture approach. rsc.org |

| Use of Greener Solvents | Replacing volatile organic compounds (VOCs) with water, supercritical fluids, or biodegradable solvents like glycerol. | Synthesis of isoxazole-5(4H)-ones in a glycerol medium. nih.gov |

| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. | Heck coupling and Wittig reactions are common methods for forming the double bond, with varying atom economies. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Room temperature synthesis of cinnamic acid esters has been reported. mdpi.com |

Flow Chemistry Applications in Continuous Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the production of chemicals like this compound. sigmaaldrich.com By conducting reactions in a continuous stream through a reactor, flow chemistry enables better control over reaction parameters, enhanced safety, improved product consistency, and potential for facile scaling-up. sigmaaldrich.comscielo.br

The continuous synthesis of cinnamate esters, a class of compounds to which this compound belongs, has been successfully demonstrated using an enzymatic membrane reactor (EMR). ugal.roresearchgate.net In one study, cinnamic acid esters were synthesized continuously with a lipase (B570770) biocatalyst, achieving good conversion rates in a solvent-free system. ugal.roresearchgate.net This approach not only allows for continuous production but also aligns with green chemistry principles by utilizing an enzyme catalyst.

Flow reactors provide excellent heat and mass transfer, which is particularly beneficial for exothermic reactions or reactions involving unstable intermediates. sigmaaldrich.com The small reactor volumes in flow systems minimize the risk associated with hazardous reactions and allow for the exploration of novel reaction conditions that might be unsafe in large-scale batch reactors. sigmaaldrich.com

The table below highlights the advantages of flow chemistry for the production of this compound.

| Feature of Flow Chemistry | Advantage for this compound Production | Relevant Research Finding |

| Precise Control of Reaction Parameters | Improved yield and selectivity by maintaining optimal temperature, pressure, and residence time. | Continuous flow setups allow for fine-tuning of reaction conditions, leading to higher purity products. sigmaaldrich.com |

| Enhanced Safety | Small reaction volumes minimize the risk of runaway reactions and exposure to hazardous materials. | The risk of large batch failures is virtually eliminated. sigmaaldrich.com |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). | Scaling-out is a common strategy in continuous manufacturing. scielo.br |

| Integration of Multiple Steps | Telescoped reactions can be performed where the output of one reactor is directly fed into the next, reducing workup and purification steps. | Flow chemistry permits the combination of "incompatible" reactions in a telescoped manner. scielo.br |

| Use of Immobilized Catalysts/Reagents | Simplifies product purification and allows for catalyst recycling. | Continuous synthesis of cinnamate esters using an immobilized lipase in a membrane reactor. ugal.roresearchgate.net |

Chemical Reactivity and Transformation Pathways of E Methyl 3 3 Chlorophenyl Acrylate

Electrophilic and Nucleophilic Addition Reactions to the Acrylate (B77674) Moiety

The acrylate portion of the molecule is an α,β-unsaturated ester system. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This reactivity is further modulated by the electron-withdrawing 3-chlorophenyl substituent.

Nucleophilic Addition (Michael Addition)

(E)-Methyl 3-(3-chlorophenyl)acrylate is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

Aza-Michael Addition: Amines readily add to the β-carbon. For instance, primary amines like benzylamine (B48309) can react with methyl acrylates to form β-amino esters. nih.gov The reaction can sometimes lead to double addition products if the resulting secondary amine reacts further. nih.gov The use of microwave irradiation can significantly accelerate these additions. nih.gov

Thia-Michael Addition: Thiols are potent nucleophiles for this transformation. The reaction with thiols like glutathione (B108866) is a known pathway for the metabolism and detoxification of acrylate esters in biological systems. nih.gov The reaction can be catalyzed by bases or nucleophilic catalysts like phosphines. mdpi.com

Other Nucleophiles: Other nucleophiles, such as stabilized carbanions (e.g., from malonic esters) and organometallic reagents, can also participate in Michael additions to form new carbon-carbon bonds.

The general mechanism for the base-catalyzed Michael addition is shown below:

Step 1: Deprotonation of the nucleophile (e.g., RSH) by a base to form a potent nucleophile (RS⁻). Step 2: Nucleophilic attack of RS⁻ on the electrophilic β-carbon of the acrylate. Step 3: Protonation of the resulting enolate to yield the final product.

Electrophilic Addition

Electrophilic addition to the electron-deficient double bond of an acrylate is less common than nucleophilic addition. However, reactions such as halogenation (e.g., with Br₂) can occur, though they are often less facile than with electron-rich alkenes.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Aza-Michael Addition | Amines (e.g., Benzylamine) | Methanol (B129727), Microwave (70-115°C) | β-Amino Ester |

| Thia-Michael Addition | Thiols (e.g., Glutathione) | pH 7.4, 37°C | Thioether Adduct |

| Thia-Michael Addition | Thiols | Phosphines (e.g., DMPP) | Thioether Adduct |

Reduction and Oxidation Reactions of the Olefin and Ester Groups

Both the carbon-carbon double bond and the ester functional group can be targeted by reduction and oxidation reactions.

Reduction Reactions

Olefin Reduction: The C=C double bond can be selectively reduced to a single bond via catalytic hydrogenation. This reaction typically employs catalysts like Palladium on carbon (Pd/C) or Nickel-based catalysts (e.g., NiMoAl) under a hydrogen atmosphere to yield Methyl 3-(3-chlorophenyl)propanoate. google.com This process is a key industrial reaction for related acrylates. google.com

Ester Reduction: More powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), can reduce the methyl ester group. This reaction typically also reduces the C=C double bond, leading to the formation of 3-(3-chlorophenyl)propan-1-ol. Selective reduction of the ester in the presence of the olefin is challenging but can sometimes be achieved with specific reagents.

Oxidation Reactions

Epoxidation: The olefinic bond can be oxidized to form an epoxide, (E)-Methyl 3-(3-chlorophenyl)oxirane-2-carboxylate. This can be achieved using peroxy acids like m-CPBA or with hydrogen peroxide in the presence of a catalyst like sodium tungstate. researchgate.net

Oxidative Cleavage: Stronger oxidizing agents such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond, yielding 3-chlorobenzaldehyde (B42229) and a glyoxylic acid derivative.

Auto-oxidation: Like other acrylates, the compound may be susceptible to "dark oxidation" by atmospheric triplet oxygen (³O₂), especially at elevated temperatures, which can proceed via radical mechanisms involving the C-H bonds adjacent to the double bond. nih.gov

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Catalytic Hydrogenation | H₂, NiMoAl Catalyst | Olefin (C=C) | Methyl 3-(3-chlorophenyl)propanoate |

| Hydride Reduction | LiAlH₄ | Ester (C=O) and Olefin (C=C) | 3-(3-chlorophenyl)propan-1-ol |

| Epoxidation | m-CPBA or H₂O₂/Na₂WO₄ | Olefin (C=C) | (E)-Methyl 3-(3-chlorophenyl)oxirane-2-carboxylate |

| Ozonolysis | O₃, then Me₂S | Olefin (C=C) | 3-Chlorobenzaldehyde |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the acrylate's double bond makes it an excellent dienophile for cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): this compound can react with conjugated dienes like cyclopentadiene, butadiene, or isoprene (B109036) to form six-membered rings. rsc.orgsigmaaldrich.com These reactions often exhibit high regio- and stereoselectivity. The reaction can be accelerated by using Lewis acid catalysts such as Boron Trifluoride (BF₃) or Aluminum Trichloride (AlCl₃), which coordinate to the carbonyl oxygen, further increasing the electrophilicity of the dienophile. researchgate.netorganic-chemistry.org Zeolites can also serve as heterogeneous catalysts for such transformations. sigmaaldrich.com

[3+2] Cycloaddition: The acrylate can also participate as the dipolarophile in [3+2] cycloadditions with 1,3-dipoles like nitrones or azides to form five-membered heterocyclic rings. sigmaaldrich.com

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are discussed in section 3.7.

| Reaction Type | Reagent | Catalyst | Product Type |

| Diels-Alder [4+2] | Butadiene | BF₃ or heat | Substituted Cyclohexene |

| Diels-Alder [4+2] | Isoprene | ZSM-5 Zeolite | Substituted Cyclohexene |

| [3+2] Cycloaddition | Nitrone | Heat or Catalyst | Substituted Isoxazolidine |

Hydrolysis and Transesterification Reactions of the Methyl Ester

The methyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-(3-chlorophenyl)acrylic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is typically irreversible due to the deprotonation of the resulting carboxylic acid and often proceeds via a BAC2 mechanism. achemblock.com

Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst can produce a different ester. This equilibrium-driven process is often facilitated by removing the methanol byproduct. nih.govnih.govorganic-chemistry.org For example, reaction with ethanol (B145695) would yield (E)-Ethyl 3-(3-chlorophenyl)acrylate. nih.gov Catalysts for this process range from simple acids and bases to more complex systems like sodium or magnesium aryloxides and lithium alkoxides. nih.govnih.gov

| Reaction Type | Reagent | Catalyst | Product |

| Base-Catalyzed Hydrolysis | NaOH (aq) | Heat | Sodium (E)-3-(3-chlorophenyl)acrylate |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ | Heat | (E)-3-(3-chlorophenyl)acrylic acid |

| Transesterification | Ethanol (excess) | Acid or Base | (E)-Ethyl 3-(3-chlorophenyl)acrylate |

Functional Group Interconversions involving the Acrylate Structure

The existing functional groups can be converted into others, expanding the synthetic utility of the molecule.

Amide Formation: The methyl ester can be converted directly to an amide by heating with an amine (aminolysis), though this can be slow. A more common two-step approach involves hydrolysis to the carboxylic acid, conversion to an acyl chloride (e.g., using SOCl₂ or (COCl)₂), and subsequent reaction with an amine.

Conversion to Allylic Alcohol: As mentioned in section 3.2, reduction with a strong hydride-donor like LiAlH₄ converts the entire acrylate moiety into an allylic alcohol, specifically (E)-3-(3-chlorophenyl)prop-2-en-1-ol.

Conversion of Olefin: The olefin can be converted to a diol via dihydroxylation (e.g., using OsO₄ or cold, dilute KMnO₄) or converted to an epoxide (section 3.2).

Metal-Catalyzed Transformations and Coupling Reactions at the Phenyl Ring or Olefin

The presence of both an aryl chloride and an activated olefin allows for a variety of metal-catalyzed reactions.

Reactions at the Olefin: Nickel and Palladium catalysts are widely used to copolymerize ethylene (B1197577) with methyl acrylate. wikipedia.org These late-transition-metal catalysts are less oxophilic and less prone to deactivation by the polar ester group compared to early transition metals. researchgate.net This produces poly(ethylene-co-methyl acrylate) with varying degrees of branching and incorporation of the polar monomer. wikipedia.org

Reactions at the Phenyl Ring (C-Cl Bond): The chloro-substituent on the phenyl ring is a prime site for cross-coupling reactions, which are fundamental in modern organic synthesis for forming C-C, C-N, and C-O bonds. While aryl chlorides are less reactive than bromides or iodides, suitable catalyst systems can achieve these transformations.

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst and a base. bohrium.commdpi.comresearchgate.net This would replace the chlorine atom with an aryl, heteroaryl, or alkyl group.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. researchgate.net In this case, the C-Cl bond of one molecule could react with the acrylate C=C bond of another molecule, although intramolecular or polymerization reactions might compete. More relevantly, the C-Cl bond can be coupled with other alkenes using a palladium catalyst. nih.govnih.govachemblock.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would form a new C-N bond by coupling the aryl chloride with an amine, replacing the chlorine with an amino group.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) |

| Heck Reaction | Styrene (B11656) | Pd(OAc)₂ + P(o-tol)₃ + Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base | C-N (Aryl-Amine) |

| Copolymerization | Ethylene | Pyridylimino Ni(II) Complex + Activator | C-C (Polymer chain) |

Photochemical Reactivity and Rearrangements

The conjugated system of this compound is susceptible to photochemical transformations upon irradiation with UV light.

E/Z Isomerization: One of the most common photochemical reactions for cinnamates is the isomerization about the double bond. researchgate.netproquest.com Irradiation can promote the molecule to an excited state, which can then relax back to either the E or Z isomer, allowing for the formation of the thermodynamically less stable (Z)-Methyl 3-(3-chlorophenyl)acrylate. This process can be facilitated by photosensitizers. proquest.comdigitellinc.com

[2+2] Cycloaddition (Dimerization): Upon UV irradiation, particularly in concentrated solutions or the solid state, the molecule can undergo [2+2] cycloaddition with another molecule to form a cyclobutane (B1203170) ring. rsc.orgorganic-chemistry.org This dimerization can lead to several diastereomeric products (truxinates and truxillates), and the product distribution can be influenced by the reaction medium or the presence of a template. rsc.org Lewis acids can also catalyze this photodimerization in solution.

| Reaction Type | Conditions | Product |

| E/Z Isomerization | UV light, optional photosensitizer (e.g., fac-Ir(ppy)₃) | (Z)-Methyl 3-(3-chlorophenyl)acrylate |

| [2+2] Photodimerization | UV light, concentrated solution or solid state | Disubstituted cyclobutane dimers |

Utility and Applications of E Methyl 3 3 Chlorophenyl Acrylate in Organic Synthesis

A Versatile Building Block for Complex Molecule Construction

The reactivity of (E)-Methyl 3-(3-chlorophenyl)acrylate makes it an excellent substrate for a variety of organic transformations, enabling the synthesis of intricate molecular architectures. The electron-withdrawing nature of the ester group and the chlorine atom on the phenyl ring activates the double bond for nucleophilic attack, making it a prime candidate for Michael additions. This reaction allows for the introduction of a wide range of nucleophiles, including amines, thiols, and carbanions, at the β-position, thereby facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.netrsc.org

Furthermore, the double bond of this compound can participate in cycloaddition reactions, such as [3+2] cycloadditions, providing access to various five-membered heterocyclic rings. nih.govmdpi.comresearchgate.net For instance, reaction with azomethine ylides can lead to the formation of highly substituted pyrrolidines, which are common motifs in many biologically active compounds. These cycloaddition strategies offer a powerful tool for the stereocontrolled synthesis of complex cyclic systems.

Precursor in the Synthesis of Diverse Natural Products

While direct applications of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in various natural compounds. The anticipation of natural product structures through synthesis is a recognized strategy in organic chemistry. european-coatings.comsemanticscholar.org The acrylate (B77674) backbone is a common feature in many polyketide natural products. Synthetic strategies involving related acrylate derivatives often serve as models for the construction of these complex molecules.

Intermediate in the Synthesis of Advanced Pharmaceutical Leads

The 3-chlorophenyl acrylate scaffold is a key component in the design and synthesis of various pharmaceutical leads. The substitution pattern on the aromatic ring can significantly influence the biological activity of a molecule. While specific examples detailing the direct use of this compound are emerging, analogous compounds have shown significant promise. For example, derivatives of 3-(4-chlorophenyl)acrylic acids and their esters have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.

The synthesis of pyrazoline derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities including anti-inflammatory, analgesic, and antimicrobial properties, can be achieved from chalcone (B49325) precursors, which are structurally related to phenylacrylates. jocpr.comresearchgate.netrevistabionatura.orgmdpi.com The reaction of substituted chalcones with hydrazine (B178648) derivatives is a common method for constructing the pyrazoline ring. mdpi.com Similarly, the Biginelli reaction, a one-pot multicomponent reaction, can be employed to synthesize dihydropyrimidinones, another class of pharmaceutically relevant heterocycles, from β-dicarbonyl compounds, aldehydes, and urea (B33335) or thiourea. mdpi.comnih.gov The structural similarity of this compound to the starting materials used in these reactions suggests its potential as a valuable intermediate in the synthesis of novel drug candidates.

Role in the Development of Agrochemical Intermediates

The phenylacrylate moiety is a crucial pharmacophore in a number of commercially important agrochemicals, particularly fungicides. The strobilurin class of fungicides, for instance, often contains a β-methoxyacrylate unit. google.comresearchgate.net While azoxystrobin, a prominent strobilurin fungicide, features a different substitution pattern, the underlying synthetic strategies for creating the phenylacrylate core are relevant. researchgate.net The synthesis of these agrochemicals often involves the construction of the phenylacrylate skeleton at an early stage, followed by the introduction of other functional groups.

Research has shown that compounds containing the phenylacrylate scaffold can exhibit significant herbicidal and fungicidal activities. nih.govmdpi.com For example, certain phthalimide (B116566) derivatives incorporating a phenyl group have shown promising herbicidal activity by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov Furthermore, novel butenolide compounds containing a methoxyacrylate scaffold have demonstrated significant in vitro antifungal activity against various plant pathogens. google.com These findings underscore the potential of this compound as a key intermediate in the development of new and effective agrochemicals. The 3-chloro substitution on the phenyl ring can influence the compound's biological activity and spectrum. nih.govscielo.brrsc.org

Applications in Polymer Chemistry as a Monomer or Cross-linker

This compound, as a functionalized acrylate monomer, holds potential for applications in polymer chemistry. Acrylate polymers are widely used for their diverse properties, including durability and chemical resistance. european-coatings.comafinitica.com The presence of the chlorophenyl group can impart specific properties to the resulting polymer, such as increased refractive index, thermal stability, and flame retardancy.

While specific studies on the homopolymerization or copolymerization of this compound are not extensively reported, the general principles of radical polymerization of acrylates are well-established. cmu.edumdpi.comdtic.milmdpi.com It can be copolymerized with other vinyl monomers, such as styrene (B11656) or other acrylates, to tailor the properties of the final material. mdpi.com

Furthermore, the acrylate functionality allows this compound to act as a cross-linker in polymer chains. Cross-linking is a crucial process for enhancing the mechanical properties and solvent resistance of polymers. european-coatings.comafinitica.comnih.govgoogle.com Although direct evidence of its use as a cross-linker is limited, related di- and poly-functional acrylates are commonly employed for this purpose. nih.govgoogle.comthieme-connect.de The reactivity of the double bond in this compound makes it a candidate for incorporation into polymer networks through various polymerization techniques, including atom transfer radical polymerization (ATRP). jocpr.comripublication.comcsic.es

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound makes it a valuable tool for the development of new synthetic methodologies. Its role as a Michael acceptor is fundamental in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnih.govresearchgate.netrsc.org The development of efficient and stereoselective Michael addition reactions using this substrate could lead to novel pathways for synthesizing complex target molecules.

Moreover, this compound is a potential substrate for multicomponent reactions (MCRs). mdpi.comnih.gov MCRs are highly efficient one-pot processes that combine three or more reactants to form a complex product, offering significant advantages in terms of atom economy and step efficiency. The development of new MCRs involving this acrylate could provide rapid access to diverse libraries of compounds for high-throughput screening in drug discovery and materials science.

The compound can also be employed in the development of catalytic systems. For instance, metal complexes bearing acrylate ligands can exhibit interesting catalytic properties. nih.gov The study of the coordination chemistry of this compound with various transition metals could lead to the discovery of new catalysts for a range of organic transformations.

Theoretical and Computational Chemistry Studies on E Methyl 3 3 Chlorophenyl Acrylate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Density Functional Theory (DFT) is a primary computational method used to investigate the electronic characteristics of molecules like (E)-Methyl 3-(3-chlorophenyl)acrylate. These calculations typically involve geometry optimization using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to accurately model the molecule's ground state. researchgate.net

A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the C=C double bond, while the LUMO would be distributed over the electron-withdrawing acrylate (B77674) moiety. This distribution dictates the molecule's behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps further visualize this electronic distribution, with red areas (negative potential) indicating electron-rich regions prone to electrophilic attack, such as the carbonyl oxygen, and blue areas (positive potential) highlighting electron-poor regions susceptible to nucleophilic attack. researchgate.net

Interactive Table 1: Illustrative Frontier Molecular Orbital Properties Note: The following data are representative values for this class of compounds, calculated using DFT/B3LYP methods, and serve to illustrate the expected properties of this compound.

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -6.35 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.95 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.40 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses conformational flexibility due to the rotation around several single bonds. Understanding the molecule's preferred three-dimensional structure is crucial as it influences its physical properties and biological interactions. Conformational analysis is performed computationally by mapping the potential energy surface (PES). researchgate.net

This process involves systematically rotating specific dihedral angles and performing a constrained geometry optimization at each step to calculate the corresponding energy. uni-muenchen.dereadthedocs.io For this molecule, the two most significant dihedral angles are:

The angle between the chlorophenyl ring and the plane of the acrylate double bond (C-C-C=C).

The angle defining the orientation of the methyl ester group (C-C-O-CH₃).

The results of a PES scan reveal the lowest energy conformers (global and local minima) and the energy barriers to rotation (transition states). researchgate.net For related methyl cinnamate (B1238496) structures, studies have shown that the s-cis and s-trans conformations of the ester group are often close in energy. nih.gov The planarity of the molecule is a key factor; a more planar conformation allows for greater π-conjugation between the phenyl ring and the acrylate system, which is energetically favorable. However, steric hindrance, particularly from substituents on the ring, can force deviations from planarity. researchgate.net

Interactive Table 2: Representative Conformational Data Note: This table presents typical dihedral angles and relative energies for stable conformers of substituted cinnamates as determined by PES scans.

| Conformer | Dihedral Angle 1 (C-C-C=C) | Dihedral Angle 2 (C-C-O-CH₃) | Relative Energy (kcal/mol) |

| Global Minimum | ~180° (anti-periplanar) | ~0° (s-cis) | 0.00 |

| Local Minimum | ~180° (anti-periplanar) | ~180° (s-trans) | 0.5 - 1.5 |

| Rotational Barrier | ~90° | - | 3.0 - 5.0 |

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the chemical reactivity and site selectivity of the molecule. These indices are based on conceptual DFT and provide a framework for predicting how the molecule will behave in a chemical reaction. researchgate.netbiointerfaceresearch.com

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ) : The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η) : The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The inverse of hardness (S = 1/2η). Soft molecules are more reactive.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment (ω = χ²/2η).

These indices are invaluable for comparing the reactivity of a series of related compounds, such as different halogen-substituted cinnamates, and for understanding their reaction mechanisms. nih.gov

Interactive Table 3: Illustrative Quantum Chemical Descriptors Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and are representative for this class of compounds.

| Descriptor | Formula | Illustrative Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.35 | Low value indicates good electron-donating ability. |

| Electron Affinity (A) | -ELUMO | 1.95 | High value indicates good electron-accepting ability. |

| Electronegativity (χ) | (I+A)/2 | 4.15 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | 2.20 | High value indicates high stability and low reactivity. |

| Electrophilicity Index (ω) | χ²/2η | 3.91 | Measures the capacity to act as an electrophile. |

Elucidation of Spectroscopic Signatures through Quantum Chemical Calculations

Computational methods are essential for interpreting and predicting spectroscopic data. For this compound, theoretical calculations can elucidate its UV-Visible, FT-IR, and NMR spectra.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. tandfonline.comresearchgate.net By comparing the calculated spectrum with experimental data, the nature of the electronic transitions (e.g., π→π* or n→π) can be assigned. For cinnamates, the strong absorption in the UV region is typically due to a π→π transition within the conjugated system. nih.gov

Vibrational Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks in FT-IR and Raman spectra. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement. nih.gov This allows for the precise assignment of vibrational modes, such as the characteristic C=O and C=C stretching frequencies.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. biointerfaceresearch.com Theoretical predictions help in the assignment of complex spectra and can confirm the proposed structure of a synthesized compound.

Interactive Table 4: Hypothetical Spectroscopic Data Comparison Note: The following table provides a hypothetical comparison between experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value (Illustrative) | Calculated Value (Illustrative) | Assignment |

| UV-Vis λmax | 278 nm | 275 nm (TD-DFT) | π→π* transition |

| FT-IR (C=O stretch) | 1715 cm⁻¹ | 1750 cm⁻¹ (DFT, unscaled) | Carbonyl group vibration |

| FT-IR (C=C stretch) | 1640 cm⁻¹ | 1675 cm⁻¹ (DFT, unscaled) | Alkene group vibration |

| ¹³C NMR (C=O) | 167.0 ppm | 166.5 ppm (GIAO) | Carbonyl carbon |

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Analysis)

DFT calculations are a cornerstone for elucidating reaction mechanisms, providing a detailed picture of the energy landscape that connects reactants to products. For reactions involving acrylates, such as polymerization or cycloadditions, computational chemists can map the entire reaction pathway. dntb.gov.ua

This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is an energy maximum along the reaction coordinate and is identified computationally by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. chemrxiv.org

For instance, in the free-radical polymerization of acrylates, DFT has been used to study the propagation kinetics, including the effects of different substituents on the activation barriers. researchgate.netugent.be Computational studies can also investigate side reactions like intramolecular hydrogen transfer (backbiting), which affects the final polymer structure. chemrxiv.org By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined.

Interactive Table 5: Illustrative Reaction Pathway Energetics for a Generic Acrylate Reaction Note: The data represents a hypothetical reaction profile calculated using DFT, showing the relative energies of species along a reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step | +15.2 |

| Intermediate | A stable species formed during the reaction | -5.4 |

| Transition State 2 (TS2) | Energy barrier for the second step | +12.8 |

| Products | Final materials | -20.7 |

Molecular Dynamics Simulations and Intermolecular Interaction Studies

While quantum mechanics is excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of large systems over time. MD simulations treat atoms as classical particles interacting via a force field, allowing for the study of bulk properties and dynamic processes. mdpi.com

For this compound, MD simulations are particularly relevant for studying the properties of the corresponding polymer, poly(methyl 3-(3-chlorophenyl)acrylate). Simulations can provide insights into:

Polymer Conformation : How the polymer chains fold and arrange themselves in a melt or in solution. researchgate.net

Physical Properties : Predicting macroscopic properties like the glass transition temperature (Tg), which is crucial for material applications. Studies on related poly(chlorophenyl acrylates) have explored these dynamic-mechanical behaviors. acs.org

Intermolecular Interactions : Analyzing the non-covalent forces between polymer chains or between the polymer and a solvent. Reactive force fields (ReaxFF) can even be used to simulate the polymerization process itself. escholarship.org

In the solid state, intermolecular interactions dictate the crystal packing. Analysis of crystal structures of similar compounds reveals the importance of weak interactions, such as C-H···O and C-H···π hydrogen bonds, and sometimes π-π stacking between phenyl rings, in stabilizing the crystal lattice. researchgate.net These interactions are critical in the field of crystal engineering for designing materials with specific properties. wikipedia.org

Structure Activity Relationship Sar Investigations of E Methyl 3 3 Chlorophenyl Acrylate Derivatives

Design Principles for Structural Modification and Analog Synthesis

The design of new analogs of (E)-Methyl 3-(3-chlorophenyl)acrylate is guided by established medicinal chemistry principles. The core structure, a cinnamate (B1238496) ester, provides a versatile template for modification. Key areas for structural alteration include the phenyl ring, the acrylate (B77674) backbone, and the ester functional group.

Varying the position of the halogen: Moving the chlorine to the 2- or 4-position can significantly alter the molecule's interaction with biological targets.

Introducing different halogens: Replacing chlorine with fluorine, bromine, or iodine allows for a systematic study of the effect of halogen size and electronegativity.

Adding other substituents: Introducing electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions on the phenyl ring can modulate the electronic distribution and steric profile.

Acrylate Backbone Modification: The double bond in the acrylate moiety is often crucial for biological activity, contributing to the planarity and rigidity of the molecule. Modifications in this region are generally more conservative but can include:

Alpha-substitution: Introducing small alkyl or other functional groups at the alpha-carbon (C2) of the acrylate chain can impact the molecule's conformation and reactivity.

Geometric Isomerism: While the (E)-isomer is specified, synthesis and analysis of the (Z)-isomer can provide valuable insights into the spatial requirements of the target binding site.

Ester Group Variation: The methyl ester of this compound is a key site for modification to influence properties such as solubility, metabolic stability, and cell permeability. Common design approaches include:

Altering the alkyl chain: Replacing the methyl group with larger or more complex alkyl groups (e.g., ethyl, propyl, butyl) can enhance lipophilicity.

Introducing functionalized esters: Incorporating esters with additional functional groups, such as alcohols or amines, can introduce new interaction points with a biological target.

Conversion to amides: Replacing the ester oxygen with a nitrogen atom to form an amide can significantly change the hydrogen bonding capacity and electronic properties of the molecule.

Synthesis of Analogs and Derivatives of this compound

The synthesis of this compound and its derivatives typically involves well-established organic chemistry reactions.

A common and efficient method for synthesizing the parent compound and its analogs is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) (in this case, 3-chlorobenzaldehyde) with an ester containing an α-hydrogen (such as methyl acetate). The use of a suitable base, like sodium methoxide (B1231860), facilitates the reaction to yield the corresponding cinnamate ester. researchgate.net For instance, reacting p-methoxybenzaldehyde with methyl acetate (B1210297) in the presence of sodium methoxide yields methyl p-methoxy cinnamate. researchgate.net

Another synthetic route is transesterification . This method is particularly useful for creating a series of ester analogs from a common precursor. For example, methyl p-methoxy cinnamate can be transesterified with n-butanol using sodium bisulfate as a catalyst to produce (E)-butyl-3-(4-methoxyphenyl)acrylate. researchgate.net This approach allows for the efficient generation of a library of ester derivatives for SAR studies.

Furthermore, modifications to the acrylate backbone can be achieved through reactions like the Morita–Baylis–Hillman reaction . The resulting adducts can then be further functionalized. For example, brominated derivatives can be reacted with thiosulfonates to introduce sulfonylmethyl groups. thieme-connect.com

The synthesis of amide derivatives often starts from the corresponding cinnamic acid. The acid can be activated, for example, by converting it to an acid chloride, which is then reacted with a desired amine to form the amide bond.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are crucial for confirming the structures of the newly synthesized compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is invaluable in medicinal chemistry for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. nih.gov

In the context of this compound derivatives, QSAR studies would typically involve the following steps:

Data Set Assembly: A series of analogs is synthesized, and their biological activity (e.g., IC50 values for enzyme inhibition) is determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For cinnamate derivatives, QSAR studies have revealed that properties like hydrophobicity and the presence of polar atoms can significantly influence their biological activities, such as antileishmanial and antitrypanosomal effects. nih.govresearchgate.net For instance, a study on cinnamic acid derivatives as porcine pancreatic amylase inhibitors showed that the hydrophobicity of the substituents is important for inhibitory activity. popline.org Similarly, QSAR analysis of cinnamic acid phenethyl esters demonstrated a correlation between tumor specificity and the shape, size, and ionization potential of the molecules. nih.gov

Ligand-Target Interactions: Molecular Recognition and Binding Studies

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. This is achieved through a combination of in vitro assays and computational modeling.

In Vitro Enzyme Inhibition Assays

To quantify the biological activity of the synthesized analogs, in vitro enzyme inhibition assays are commonly employed. These assays measure the ability of a compound to reduce the activity of a specific enzyme. For example, methyl cinnamate has been shown to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production. acs.orgmedchemexpress.comresearchgate.net

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. By comparing the IC50 values of a series of analogs, researchers can establish a clear SAR. For example, a study on acrylate-based derivatives as potential combretastatin (B1194345) analogues found that a 3-(4-chlorophenyl) acrylic acid derivative demonstrated potent cytotoxic effects with a low IC50 value. nih.gov

The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be determined through kinetic studies, providing further insight into how the inhibitor interacts with the enzyme. acs.org

Receptor Binding Profiling

In addition to enzyme inhibition, this compound derivatives may exert their biological effects by binding to specific receptors. Receptor binding assays are used to determine the affinity of a compound for a particular receptor. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is then measured, and the binding affinity (often expressed as the Ki value) is calculated.

While specific receptor binding profiles for this compound are not extensively documented in the provided context, the general approach is applicable. For example, studies on other classes of compounds have utilized receptor binding assays to identify interactions with targets like peroxisome proliferator-activated receptors (PPARs). nih.gov

Molecular Docking and Dynamics Simulations in Target Elucidation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at an atomic level. jppres.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in various conformations within the binding site of the protein and scoring each pose based on its binding energy. Docking studies can help to:

Identify key amino acid residues in the binding site that interact with the ligand.

Explain the observed SAR by correlating the binding scores and interaction patterns with the biological activity of the analogs.

Guide the design of new analogs with improved binding affinity.

For instance, molecular docking studies have been used to understand the interaction of acrylate derivatives with the colchicine-binding site on tubulin. nih.govresearchgate.net Similarly, docking simulations have been employed to analyze the anti-inflammatory activity of related compounds. researchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein. jppres.com This information is crucial for understanding the finer details of molecular recognition.

Mechanism of Action Studies at the Molecular and Sub-cellular Level

The precise mechanism of action for this compound at the molecular and sub-cellular level is an area of ongoing research. However, studies on structurally related derivatives have provided insights into their potential biological targets and cellular effects. These investigations suggest that compounds of this class may exert their effects through multiple pathways, including the inhibition of enzymes and interference with cellular signaling processes.

Research into derivatives of this compound has explored their potential as antiproliferative and anti-inflammatory agents. For instance, a series of 3-(4-chlorophenyl)acrylate derivatives were synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. nih.govresearchgate.net In these studies, the structural features influencing the anticancer activity were systematically investigated.

One key finding from these studies was that the presence of a carboxylic acid or a methyl ester on the acrylate backbone significantly influenced the antiproliferative activity. nih.gov The table below summarizes the in vitro cytotoxic activity of some 3-(4-chlorophenyl)acrylate derivatives against the MDA-MB-231 breast cancer cell line.

| Compound | R Group | IC₅₀ (µM) |

| 4a | H (Acrylic Acid) | > 50 |

| 4b | H (Acrylic Acid) | 3.24 |

| 5a | Methyl | 10.12 |

| 5e | Isopropyl | 4.06 |

| CA-4 | (Reference Drug) | 1.27 |

Data sourced from a study on 3-(4-chlorophenyl)acrylate derivatives. nih.govresearchgate.net

The data indicates that the acrylic acid derivative 4b exhibited the most potent activity among the tested synthesized compounds, with an IC₅₀ value of 3.24 µM. nih.govresearchgate.net This suggests that a free carboxylic acid at this position can be beneficial for activity. Furthermore, the nature of the ester group also played a role, with the isopropyl ester 5e showing greater potency than the methyl ester 5a . nih.gov These findings highlight the importance of the substituent on the acrylate tail for the biological activity of this class of compounds.

Molecular docking studies have been employed to elucidate the potential molecular targets of these acrylate derivatives. For some derivatives, the proposed mechanism of action involves the inhibition of tubulin polymerization. researchgate.net Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis. Molecular modeling has suggested that these compounds can bind to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule formation. researchgate.net

Furthermore, investigations into other acrylate derivatives have revealed alternative mechanisms of action. A study on a 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate showed potent α-glucosidase inhibitory activity. mdpi.com This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Molecular docking simulations indicated that this compound binds to the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com This suggests that acrylate derivatives could be developed as inhibitors of enzymes involved in metabolic pathways.

Another related compound, (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl) acryl amide, a derivative of capsaicin, has been investigated for its anti-inflammatory properties. researchgate.net Computational studies, including DFT calculations and molecular docking, have been used to analyze its molecular structure and predict its interaction with inflammatory targets. researchgate.net This line of research points towards the potential for this compound derivatives to modulate inflammatory responses.

Emerging Research Directions and Future Perspectives for E Methyl 3 3 Chlorophenyl Acrylate

Novel Catalytic Approaches for Enhanced Synthesis and Transformations

The synthesis of (E)-Methyl 3-(3-chlorophenyl)acrylate and its derivatives is increasingly benefiting from advanced catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to traditional approaches.

One of the most prominent methods for synthesizing aryl-substituted olefins is the Mizoroki-Heck reaction. mdpi.com This palladium-catalyzed cross-coupling reaction joins aryl halides with alkenes. mdpi.comorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 3-chloro-iodobenzene or 3-chloro-bromobenzene with methyl acrylate (B77674). researchgate.net Research in this area focuses on developing more robust and active palladium catalysts, including phosphine-free systems and N-heterocyclic carbene (NHC) complexes, to improve turnover numbers and expand the reaction's scope under milder conditions. organic-chemistry.orgnih.govnih.gov

Olefin metathesis is another powerful tool for forming carbon-carbon double bonds. masterorganicchemistry.comresearchgate.net Specifically, cross-metathesis using well-defined ruthenium-based catalysts, such as Grubbs' catalysts, can be employed to synthesize substituted cinnamates. masterorganicchemistry.comsigmaaldrich.com This approach involves reacting a substituted styrene (B11656) with an acrylic ester. Advances in catalyst design are enabling greater control over the stereoselectivity (E/Z) of the resulting double bond, which is crucial for the properties and applications of the final product. acs.orgmdpi.com

Beyond synthesis, novel catalysts are being explored for the selective transformation of the acrylate moiety. These transformations can introduce new functional groups, leading to a diverse range of derivatives with potentially new applications.

| Catalytic Method | Key Features | Potential Application for Synthesis |

| Mizoroki-Heck Reaction | Palladium-catalyzed C-C bond formation between an aryl halide and an alkene. mdpi.comorganic-chemistry.org | Reacting 3-chlorohalobenzene with methyl acrylate to form the target compound. researchgate.net |

| Olefin Cross-Metathesis | Ruthenium-catalyzed "swapping" of alkene fragments. masterorganicchemistry.com | Reacting 3-chlorostyrene (B1584043) with methyl acrylate. |

| Borane-Catalyzed Esterification | Uses B(C₆F₅)₃ as a catalyst for the direct esterification of cinnamic acids with alcohols. beilstein-journals.org | A potential route starting from 3-chlorocinnamic acid and methanol (B129727). |

Integration with Supramolecular Chemistry and Self-Assembly Studies

A significant area of research is Polymerization-Induced Self-Assembly (PISA), a powerful technique for creating block copolymer nano-objects directly in a concentrated solution. rsc.orgresearchgate.net Acrylate monomers are frequently used in PISA formulations. nih.govmdpi.com this compound could be explored as a monomer to form the solvophobic block of a copolymer. The presence of the chlorophenyl group would influence the solubility and glass transition temperature of the resulting polymer, affecting the morphology (e.g., spheres, worms, or vesicles) of the self-assembled nano-objects. researchgate.net

Furthermore, the principles of crystal engineering could be applied to study the self-assembly of the molecule in the solid state. wikipedia.org Understanding how the chlorine substituent and the acrylate group direct the packing of molecules in a crystal lattice can inform the design of crystalline materials with specific optical or mechanical properties.

Advanced Materials Science Applications and Functionalization

Derivatives of cinnamic acid and acrylates are valuable building blocks in materials science, particularly in polymer chemistry. chemimpex.comrsc.orgresearchgate.net this compound can serve as a monomer or a functionalizing agent for creating advanced materials.

In polymer chemistry, this compound can be incorporated into specialty polymers and coatings. chemimpex.com The chlorophenyl group can enhance properties such as thermal stability, chemical resistance, and flame retardancy. Cinnamate-based polymers are also known for their photoreactive properties; the double bond can undergo [2+2] photocycloaddition upon exposure to UV light, which allows for the creation of cross-linked materials used in photoresists and optical data storage. researchgate.net

Functionalization of the core molecule can lead to materials with tailored properties. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing sites for further chemical modification or for improving adhesion to substrates in coatings and adhesives. chemimpex.comnih.gov

| Potential Application Area | Role of this compound | Key Structural Feature(s) |

| Specialty Polymers | Monomer | Chlorophenyl group (for thermal/chemical resistance), acrylate group (for polymerization). chemimpex.com |

| Photoreactive Materials | Photosensitive moiety | Conjugated double bond (for [2+2] photocycloaddition). researchgate.net |

| Adhesives and Sealants | Functional component | Acrylate and chlorophenyl groups for modified bonding strength and flexibility. chemimpex.com |

Interdisciplinary Research at the Chemistry-Biology Interface (Focus on Molecular Interactions)